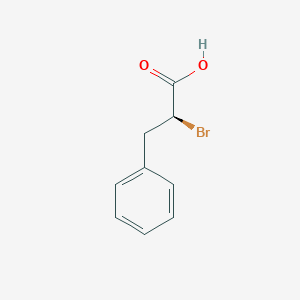

(S)-2-Bromo-3-phenylpropionic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-bromo-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDRSCFNERFONKU-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35016-63-8 | |

| Record name | (S)-2-Bromo-3-phenylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-2-Bromo-3-phenylpropionic Acid: A Key Chiral Building Block in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Bromo-3-phenylpropionic acid is a chiral carboxylic acid that serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. Its stereospecific structure makes it a valuable building block in asymmetric synthesis, particularly in the development of enzyme inhibitors. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical and spectroscopic data, detailed experimental protocols for its synthesis, and its significant role as a precursor in the synthesis of vasopeptidase inhibitors, a class of drugs used in the management of cardiovascular diseases.

Core Properties of this compound

This compound, with the molecular formula C₉H₉BrO₂, is a white to off-white crystalline solid. The presence of a bromine atom at the alpha-position to the carboxylic acid and a benzyl group at the beta-position provides two reactive centers, making it a versatile synthetic intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some reported values may correspond to the racemic mixture.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉BrO₂ | [1] |

| Molecular Weight | 229.07 g/mol | [1] |

| CAS Number | 35016-63-8 | [2] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 52 °C (for the racemate) | [3] |

| Boiling Point | 215.8 °C (rough estimate for the racemate) | [3] |

| Solubility | Slightly soluble in cold carbon disulfide; soluble in hot carbon disulfide. Decomposed by water. | [4] |

Spectroscopic Data

The structural confirmation of this compound is typically achieved through various spectroscopic techniques. While detailed spectra for the pure (S)-enantiomer are not widely published, the expected characteristic signals are described below.

| Technique | Key Features | Reference(s) |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl ring, and protons on the aliphatic chain adjacent to the bromine-substituted carbon. | [4] |

| ¹³C NMR | Characteristic chemical shifts for the phenyl ring carbons, the carboxylic acid carbon, and the carbon bearing the bromine atom. | [4] |

| Infrared (IR) Spectroscopy | A broad O-H stretch for the carboxylic acid around 3000 cm⁻¹, a sharp C=O stretch around 1700 cm⁻¹, and C-Br stretching vibrations at lower wavenumbers. | [4] |

Role in Drug Development: A Precursor to Vasopeptidase Inhibitors

This compound is not typically investigated for its direct pharmacological activity. Instead, its primary significance in drug development lies in its role as a key chiral intermediate for the synthesis of more complex molecules with therapeutic applications. A notable example is its use in the synthesis of vasopeptidase inhibitors, such as Omapatrilat. These drugs function by dually inhibiting both neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE), leading to vasodilation and a reduction in blood pressure.

The synthesis of these inhibitors often involves the conversion of this compound to a thiol-containing moiety, which is crucial for interacting with the zinc ions in the active sites of these metalloenzymes.

Experimental Protocols

This section details the synthetic route to obtain this compound and its subsequent conversion to a key intermediate for vasopeptidase inhibitors.

Synthesis of this compound from L-Phenylalanine

This procedure involves the diazotization of L-phenylalanine followed by bromination.

Materials:

-

L-Phenylalanine

-

Sodium nitrite (NaNO₂)

-

Hydrobromic acid (HBr)

-

Solvent (e.g., water, organic solvent)

-

Ice

Procedure:

-

Dissolve L-phenylalanine in an aqueous solution of hydrobromic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite to the cooled mixture while maintaining the temperature below 5 °C.

-

Stir the reaction mixture at low temperature for a specified period to ensure complete diazotization.

-

Allow the reaction to warm to room temperature and continue stirring.

-

The product, this compound, can be extracted using a suitable organic solvent.

-

The organic extracts are then dried and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization.

Conversion to (S)-2-Acetylthio-3-phenylpropionic Acid

This compound is a precursor to (S)-2-acetylthio-3-phenylpropionic acid, a key intermediate in the synthesis of vasopeptidase inhibitors like Omapatrilat.[5] This conversion involves a nucleophilic substitution reaction.

Materials:

-

This compound

-

Potassium thioacetate (KSAc)

-

A suitable solvent (e.g., acetone or dimethylformamide)

Procedure:

-

Dissolve this compound in a suitable solvent.

-

Add potassium thioacetate to the solution.

-

Stir the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water.

-

The product, (S)-2-acetylthio-3-phenylpropionic acid, is then extracted with an organic solvent.

-

The organic layer is washed, dried, and the solvent is removed to yield the desired product, which may be further purified by recrystallization.[6]

Conclusion

This compound is a fundamentally important chiral building block in the field of medicinal chemistry and drug development. While it does not possess significant intrinsic biological activity, its utility as a stereospecific intermediate is well-established. The synthetic protocols outlined in this guide provide a framework for its preparation and subsequent elaboration into more complex and therapeutically relevant molecules. For researchers and scientists in drug development, a thorough understanding of the properties and reactivity of this compound is essential for the design and synthesis of novel therapeutics, particularly in the cardiovascular and anti-infective arenas. Further research into more efficient and greener synthetic routes for this and other chiral intermediates will continue to be a valuable endeavor in the pharmaceutical industry.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 35016-63-8 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. 3-Bromo-3-phenylpropanoic acid | High Purity | [benchchem.com]

- 5. CA2399788A1 - Method for the preparation of (s)-2-acetylthio-3-phenylpropionic acid - Google Patents [patents.google.com]

- 6. electronicsandbooks.com [electronicsandbooks.com]

An In-depth Technical Guide to (S)-2-Bromo-3-phenylpropionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Bromo-3-phenylpropionic acid is a chiral halogenated carboxylic acid that serves as a crucial building block in synthetic organic chemistry and is of significant interest to the pharmaceutical industry. Its bifunctional nature, possessing both a carboxylic acid and a reactive bromine atom at a stereogenic center, makes it a versatile precursor for the synthesis of a wide array of more complex chiral molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications in drug development.

Chemical Identification and Properties

The stereochemistry of this compound is critical, and it is important to distinguish it from its enantiomer and the racemic mixture.

-

This compound CAS Number: 35016-63-8 [1]

-

(R)-2-Bromo-3-phenylpropionic acid CAS Number: 42990-55-6[2]

-

(±)-2-Bromo-3-phenylpropanoic acid (Racemic) CAS Number: 16503-53-0[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative data for 2-bromo-3-phenylpropanoic acid. It is important to note that while the molecular formula and weight are the same for both enantiomers and the racemate, some physical properties may differ. Data for the racemate are provided where specific data for the (S)-enantiomer is not available.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO₂ | [3][4] |

| Molecular Weight | 229.07 g/mol | [2][3][4] |

| Appearance | Off-white to light yellow solid | [5] |

| Melting Point | 52°C (for racemate) | [5][6] |

| Boiling Point | 215.8°C (rough estimate for racemate) | [5][6] |

| Density | 1.4921 g/cm³ (rough estimate for racemate) | [5] |

| pKa | 2.82 ± 0.10 (Predicted) | [5][7] |

| LogP | 2.0772 | [4] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

| Rotatable Bond Count | 3 | [4] |

| Storage Temperature | 2-8°C | [5][7] |

Experimental Protocols

The stereoselective synthesis of this compound is critical for its use as a chiral building block. A common and cost-effective method starts from the readily available amino acid L-phenylalanine.

Protocol 1: Synthesis of this compound from L-Phenylalanine

This procedure involves the diazotization of the amino group of L-phenylalanine, followed by nucleophilic substitution with bromide.

Materials:

-

L-Phenylalanine

-

Sodium nitrite (NaNO₂)

-

Potassium bromide (KBr)

-

Hydrobromic acid (HBr, 48%)

-

Ice

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Diazotization:

-

Dissolve L-phenylalanine in aqueous hydrobromic acid.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, maintaining the temperature below 5°C. Stir vigorously during the addition.

-

Continue stirring the mixture at 0-5°C for an additional 30-60 minutes after the addition is complete.

-

-

Bromination:

-

In a separate flask, prepare a solution of potassium bromide in aqueous hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the potassium bromide solution. The reaction is often accompanied by the evolution of nitrogen gas.

-

Allow the reaction mixture to warm to room temperature and continue stirring for several hours or until the evolution of nitrogen ceases.

-

-

Work-up and Purification:

-

Extract the reaction mixture with diethyl ether.

-

Combine the organic extracts and wash them with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).

-

Synthetic Workflow and Key Transformations

The following diagram illustrates the synthetic pathway from L-phenylalanine to this compound and its subsequent chiral inversion to the (R)-enantiomer, a key transformation for accessing alternative stereochemical configurations.

Caption: Synthetic pathway from L-phenylalanine to this compound and its chiral inversion.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The presence of both a reactive bromine atom and a carboxylic acid functional group allows for diverse chemical modifications.

-

Precursor for Chiral Pharmaceuticals: Its primary application is as a starting material for the synthesis of enantiomerically pure compounds. The stereochemistry at the alpha-carbon is often crucial for the biological activity and selectivity of a drug molecule.

-

Synthesis of Vasopeptidase Inhibitors: This compound is a key intermediate in the synthesis of vasopeptidase inhibitors, which are used in the treatment of hypertension and congestive heart failure.

-

Introduction of Phenylalanine Scaffolds: The 3-phenylpropanoic acid motif is present in numerous drugs. This bromo-acid allows for the stereoselective introduction of this scaffold into larger molecules through nucleophilic substitution at the bromine-bearing carbon or through coupling reactions involving the carboxylic acid.

Chemical Reactivity and Further Transformations

The versatile reactivity of this compound makes it a valuable tool for medicinal chemists.

-

Nucleophilic Substitution: The bromine atom is a good leaving group and can be displaced by a wide range of nucleophiles, such as amines, thiols, and hydroxides, to introduce new functional groups.

-

Esterification and Amidation: The carboxylic acid moiety can undergo standard transformations to form esters, amides, and other acid derivatives, allowing for its conjugation to other molecules or modification of its pharmacokinetic properties.

-

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.

-

Catalytic Hydrogenation: This can be employed to remove the bromine atom, yielding (S)-3-phenylpropanoic acid.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, preferably a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound | 35016-63-8 [chemicalbook.com]

- 2. (R)-2-Bromo-3-phenylpropionic acid | C9H9BrO2 | CID 11746403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromo-3-phenylpropanoic acid | C9H9BrO2 | CID 167544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 2-BROMO-3-PHENYL-PROPIONIC ACID | 16503-53-0 [amp.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. lookchem.com [lookchem.com]

(S)-2-Bromo-3-phenylpropionic acid IUPAC name

An In-depth Technical Guide to (S)-2-Bromo-3-phenylpropionic acid

Introduction

The IUPAC name for the compound is (S)-2-bromo-3-phenylpropanoic acid .

This technical guide provides a comprehensive overview of this compound, a halogenated carboxylic acid that serves as a crucial building block in organic synthesis and medicinal chemistry. Its bifunctional nature, featuring both a reactive bromine atom and a carboxylic acid group, makes it a versatile intermediate for creating more complex molecules, particularly in the development of pharmacologically active compounds. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and illustrates its utility as a precursor in synthetic pathways.

Chemical and Physical Properties

This compound is an aromatic compound valued for its role in research and development.[1] Its properties are summarized in the table below for easy reference.

| Property | Value | Source |

| IUPAC Name | (S)-2-bromo-3-phenylpropanoic acid | PubChem |

| CAS Number | 35016-63-8 | ChemicalBook[2] |

| Molecular Formula | C₉H₉BrO₂ | ChemScene[3] |

| Molecular Weight | 229.07 g/mol | PubChem[4][5] |

| Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)O)Br | PubChem[4] |

| InChI | InChI=1S/C9H9BrO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)/t8-/m0/s1 | PubChem |

| InChIKey | WDRSCFNERFONKU-VOTSOKGWSA-N | PubChem |

| Appearance | White solid (typical) | Generic |

| Purity | ≥95% | ChemScene[3] |

Applications in Drug Development

This compound is a significant intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs).[6] The presence of a reactive bromine atom at the alpha position to a carboxylic acid allows for a range of chemical transformations.

-

Precursor to Biologically Active Molecules: It is a key starting material for synthesizing more complex molecules, such as enzyme inhibitors.[6] For instance, it is an intermediate in the preparation of Angiotensin-Converting Enzyme (ACE) inhibitors, which are used to treat hypertension.[7]

-

Scaffold for Chemical Libraries: The dual reactivity of the molecule enables the generation of diverse chemical libraries for high-throughput screening in drug discovery campaigns.[6]

-

Nucleophilic Substitution: The bromine atom is a good leaving group, allowing for displacement by various nucleophiles to introduce functional groups like amines, hydroxides, and thiols.[6]

Experimental Protocols: Synthesis

A common and stereospecific method for preparing this compound is via the diazotization of (S)-phenylalanine (L-phenylalanine), followed by bromide substitution. The following protocol is adapted from established methods for the synthesis of the (R)-enantiomer.[7]

Objective: To synthesize this compound from (S)-phenylalanine.

Materials:

-

(S)-Phenylalanine

-

Potassium bromide (KBr) or Sodium bromide (NaBr)

-

Sodium nitrite (NaNO₂)

-

Sulfuric acid (H₂SO₄) or Hydrobromic acid (HBr)

-

Diethyl ether or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Distilled water

-

Ice bath

Procedure:

-

Preparation of the Reaction Mixture: In a flask equipped with a magnetic stirrer, dissolve (S)-phenylalanine and potassium bromide in an aqueous solution of sulfuric acid (e.g., 2N).

-

Cooling: Cool the flask in an ice bath to a temperature between -5°C and 0°C.

-

Diazotization and Bromination: While vigorously stirring the cooled solution, slowly add a pre-chilled aqueous solution of sodium nitrite dropwise. Maintain the temperature below 0°C during the addition to control the reaction rate and prevent side reactions.

-

Reaction Progression: After the addition of sodium nitrite is complete, allow the reaction mixture to stir at 0°C for a specified period (e.g., 1-2 hours), and then let it slowly warm to room temperature over several hours.

-

Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer multiple times with diethyl ether.

-

Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether from the filtrate using a rotary evaporator.

-

Purification: The resulting crude product can be further purified by recrystallization from a suitable solvent system to yield pure this compound.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthetic pathway described above.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 35016-63-8 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. 2-Bromo-3-phenylpropanoic acid | C9H9BrO2 | CID 167544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-2-Bromo-3-phenylpropionic acid | C9H9BrO2 | CID 11746403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Bromo-3-phenylpropanoic acid | High Purity | [benchchem.com]

- 7. US6103931A - Process for preparing (R)-2-bromo-3-phenyl-propionic acid - Google Patents [patents.google.com]

(S)-2-Bromo-3-phenylpropionic acid molecular weight

An In-depth Technical Guide on the Molecular Weight of (S)-2-Bromo-3-phenylpropionic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a focused examination of the molecular weight of this compound, a compound of interest in various research and development applications.

Chemical Identity and Properties

This compound is a derivative of phenylpropionic acid. Accurate determination of its molecular weight is fundamental for stoichiometric calculations in chemical reactions, preparation of solutions with precise concentrations, and characterization in analytical procedures.

Quantitative Data Summary

The key quantitative chemical data for this compound are summarized in the table below for ease of reference.

| Property | Value |

| Molecular Formula | C₉H₉BrO₂[1][2][3][4][5] |

| Molecular Weight | 229.07 g/mol [1][2][3][4][5] |

| Monoisotopic Mass | 227.97859 Da[5] |

Methodology for Molecular Weight Determination

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C₉H₉BrO₂.

The calculation is based on the following atomic weights:

-

Carbon (C): ~12.011 amu

-

Hydrogen (H): ~1.008 amu

-

Bromine (Br): ~79.904 amu

-

Oxygen (O): ~15.999 amu

The molecular weight is calculated as follows:

(9 × Atomic Weight of C) + (9 × Atomic Weight of H) + (1 × Atomic Weight of Br) + (2 × Atomic Weight of O)

(9 × 12.011) + (9 × 1.008) + (1 × 79.904) + (2 × 15.999) = 229.07 g/mol

Visualizations

Logical Relationship for Molecular Weight Calculation

The following diagram illustrates the components that contribute to the final molecular weight of the compound.

Calculation of Molecular Weight from Atomic Constituents.

References

(S)-2-Bromo-3-phenylpropionic acid physical and chemical properties

An In-depth Technical Guide to (S)-2-Bromo-3-phenylpropionic Acid

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a significant intermediate in organic and medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for the characterization and application of this molecule.

Core Chemical Identity

This compound is a halogenated derivative of phenylpropionic acid. The presence of a bromine atom at the alpha-position to the carboxylic acid and a benzyl group at the beta-position makes it a versatile chiral building block in organic synthesis.

| Identifier | Value |

| IUPAC Name | (S)-2-Bromo-3-phenylpropanoic acid |

| CAS Number | 35016-63-8[1] |

| Molecular Formula | C₉H₉BrO₂[1][2][3][4][5][6] |

| Molecular Weight | 229.07 g/mol [1][2][3][5][7] |

| SMILES | C1=CC=C(C=C1)C--INVALID-LINK--Br[5] |

| InChIKey | WDRSCFNERFONKU-MRVPVSSYSA-N[5] |

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented below. It is important to note that some reported values in the literature may correspond to the racemic mixture or other isomers.

| Property | Value |

| Appearance | Off-white powder |

| Melting Point | Data for the specific (S)-enantiomer is not readily available. The related 2,3-dibromo-3-phenylpropionic acid has a melting point of 200 °C (with decomposition). Another related compound, 3-bromo-3-phenylpropanoic acid, has a reported melting point of 135-138 °C[8]. |

| Boiling Point | A rough estimate for the racemic mixture is 215.8°C[9]. |

| Density | 1.554 g/cm³ (for 3-bromo-3-phenylpropanoic acid)[8] |

| Solubility | Slightly soluble in cold carbon disulfide; soluble in hot carbon disulfide. It is noted to be decomposed by water[10][11]. |

| Storage Temperature | 2-8°C, sealed in a dry environment[12]. |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show signals for the aromatic protons of the phenyl group, typically in the range of 7.2-7.5 ppm. The aliphatic protons of the propionic acid backbone will appear as a characteristic pattern of multiplets.

-

¹³C NMR : Characteristic signals are expected for the carboxylic carbon, the two aliphatic carbons, and the aromatic carbons of the phenyl ring[10].

-

-

Infrared (IR) Spectroscopy :

-

The IR spectrum would be characterized by a broad O-H stretching vibration for the carboxylic acid group around 3000 cm⁻¹.

-

A sharp C=O stretching vibration for the carbonyl group is expected around 1700 cm⁻¹.

-

C-Br stretching vibrations would be observed at lower wavenumbers[10].

-

Various spectra including IR, NMR, and MS are available for the racemic mixture (CAS 16503-53-0) from specialized databases[13].

-

Chemical Reactivity and Stability

This compound is a reactive molecule due to the presence of the carboxylic acid and the labile bromine atom at the alpha-position.

-

Stability : The compound is stable under standard ambient conditions (room temperature) when stored properly. It should be protected from moisture as it can be decomposed by water[10][11].

-

Reactivity :

-

Nucleophilic Substitution : The bromine atom can be displaced by various nucleophiles, making it a useful precursor for the synthesis of other alpha-substituted phenylpropionic acid derivatives.

-

Reduction : The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄)[10].

-

Chiral Inversion : A crystallization-induced chiral inversion of (S)-2-bromo-3-phenylpropanoic acid to its (R)-enantiomer has been reported, which is a significant transformation in stereoselective synthesis[7].

-

Experimental Protocols

Synthesis of (R)-2-Bromo-3-phenylpropionic Acid from (D)-Phenylalanine

A common method for the synthesis of the enantiomer, (R)-2-bromo-3-phenyl-propionic acid, involves the diazotization of (D)-phenylalanine followed by bromination. This procedure can be adapted for the (S)-enantiomer using (L)-phenylalanine as the starting material.

Reagents:

-

(D)-Phenylalanine

-

Sodium nitrite (NaNO₂)

-

Potassium bromide (KBr)

-

2N Sulfuric acid (H₂SO₄)

-

Ethyl ether

Procedure:

-

A solution of (D)-phenylalanine is prepared in aqueous 2N sulfuric acid.

-

The solution is cooled to 0°C in an ice bath.

-

A solution of sodium nitrite and potassium bromide in water is added dropwise to the cooled amino acid solution while maintaining the temperature at 0°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a total of 3 hours.

-

The product, (R)-2-bromo-3-phenyl-propionic acid, is then extracted from the aqueous solution using ethyl ether.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Further purification can be achieved by recrystallization.

This method has been reported with yields of approximately 62%[14].

References

- 1. This compound | 35016-63-8 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. 2-Bromo-3-phenylpropanoic acid | C9H9BrO2 | CID 167544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. store.p212121.com [store.p212121.com]

- 5. (R)-2-Bromo-3-phenylpropionic acid | C9H9BrO2 | CID 11746403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Buy 3-Bromo-3-phenylpropanoic acid (EVT-295982) | 15463-91-9 [evitachem.com]

- 8. 3-Bromo-3-phenylpropionic Acid | CAS#:15463-91-9 | Chemsrc [chemsrc.com]

- 9. echemi.com [echemi.com]

- 10. 3-Bromo-3-phenylpropanoic acid | High Purity | [benchchem.com]

- 11. prepchem.com [prepchem.com]

- 12. 16503-53-0|2-Bromo-3-phenylpropanoic acid|BLD Pharm [bldpharm.com]

- 13. 2-BROMO-3-PHENYL-PROPIONIC ACID(16503-53-0) IR Spectrum [m.chemicalbook.com]

- 14. US6103931A - Process for preparing (R)-2-bromo-3-phenyl-propionic acid - Google Patents [patents.google.com]

(S)-2-Bromo-3-phenylpropionic Acid: A Technical Guide to Safety and Hazards

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and hazards associated with (S)-2-Bromo-3-phenylpropionic acid. The information is intended to enable researchers, scientists, and drug development professionals to handle this compound safely and manage potential risks effectively. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided for key safety assessments.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO₂ | [1] |

| Molecular Weight | 229.07 g/mol | [1] |

| Boiling Point | 215.8°C (rough estimate) | [2] |

| Flash Point | 136.2°C | [2] |

| Vapor Pressure | 0.000461 mmHg at 25°C | [2] |

| Storage Temperature | 2-8°C | [3] |

Hazard Identification and Classification

There is some discrepancy in the reported GHS classification for 2-Bromo-3-phenylpropionic acid. The racemic mixture is classified by some sources as causing severe skin burns and eye damage (H314), while other sources classify the (S)-enantiomer and related compounds as causing skin and eye irritation (H315, H319) and potential respiratory irritation (H335). This difference may arise from the specific stereoisomer, concentration, or the dataset used for classification. Therefore, it is prudent to handle the compound with a high degree of caution, assuming the more severe hazard classification.

GHS Hazard Summary

| Classification 1 | Classification 2 | |

| Pictogram | Corrosive | Exclamation Mark |

| Signal Word | Danger | Warning |

| Hazard Statements | H314: Causes severe skin burns and eye damage[2] | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |

| Precautionary Statements | P260, P264, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P321, P363, P405, P501 | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 |

Toxicological Information

No quantitative LD50 or LC50 data for this compound are available in the public domain. Alpha-brominated carboxylic acids are known to be reactive compounds.[4] Their reactivity is attributed to the presence of the bromine atom on the carbon adjacent to the carboxyl group, which can make them alkylating agents.

Handling, Storage, and Personal Protective Equipment

Handling and Storage

-

Handling: Handle in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. Avoid contact with skin, eyes, and clothing. Use non-sparking tools and take precautionary measures against static discharge.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperature is 2-8°C.[3] Keep away from incompatible materials such as strong oxidizing agents.

Personal Protective Equipment (PPE)

| PPE Type | Specifications |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. |

| Skin Protection | Wear impervious clothing and chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge. |

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately take off all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. |

Experimental Protocols

While specific experimental safety data for this compound is not publicly available, the following section details a representative experimental protocol for assessing skin corrosion potential based on the OECD Test Guideline 431 for an in vitro Reconstructed Human Epidermis (RhE) test.

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test (based on OECD TG 431)

Objective: To determine the skin corrosion potential of a test chemical by assessing its effect on the viability of a reconstructed human epidermis model.

Materials:

-

Reconstructed Human Epidermis (RhE) tissues (e.g., EpiDerm™, EpiSkin™, SkinEthic™ RHE)

-

Assay medium

-

Phosphate-buffered saline (PBS)

-

Test chemical: this compound

-

Positive control: e.g., 8N KOH (for corrosive)

-

Negative control: e.g., sterile deionized water or PBS

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 1 mg/mL

-

Isopropanol or other suitable solvent for formazan extraction

-

Multi-well plates

-

Incubator (37°C, 5% CO₂)

-

Spectrophotometer (plate reader)

Procedure:

-

Pre-incubation: Upon receipt, RhE tissues are pre-incubated in assay medium for a specified time according to the manufacturer's instructions.

-

Application of Test Chemical:

-

The assay medium is removed from the top of the tissues.

-

The test chemical is applied topically to the stratum corneum of the RhE tissue. For a liquid like this compound, a sufficient volume (e.g., 25-50 µL) is applied to cover the tissue surface.

-

Positive and negative controls are applied to separate tissues in the same manner.

-

-

Exposure: The tissues are exposed to the test chemical for two different time points, typically 3 minutes and 1 hour.

-

Rinsing: After the exposure period, the test chemical is thoroughly rinsed from the tissue surface with PBS.

-

Post-incubation: The tissues are transferred to fresh assay medium and incubated for a post-exposure period (e.g., 24-42 hours).

-

MTT Assay:

-

After post-incubation, the tissues are transferred to a solution of MTT and incubated for approximately 3 hours.

-

During this time, viable cells will reduce the yellow MTT to a blue formazan precipitate.

-

-

Formazan Extraction: The formazan is extracted from the tissues using a solvent (e.g., isopropanol).

-

Quantification: The optical density (OD) of the extracted formazan solution is measured using a spectrophotometer at a wavelength of 570 nm.

-

Data Analysis: The cell viability for each tissue is calculated as a percentage of the mean of the negative control tissues.

-

Classification: The classification of the chemical's corrosive potential is based on the cell viability at the different time points, according to the criteria in OECD TG 431.

Signaling Pathways and Logical Relationships

Putative Metabolic Pathway

The metabolic fate of this compound has not been explicitly studied. However, based on the metabolism of structurally related compounds like 2-phenylpropionic acid and 3-phenylpropionic acid, a putative metabolic pathway can be proposed.[5][6][7][8] This would likely involve initial dehalogenation, followed by hydroxylation of the phenyl ring and/or the aliphatic chain, and subsequent conjugation reactions (glucuronidation or sulfation) to facilitate excretion. An alternative pathway could involve the formation of a coenzyme A thioester.

Caption: Putative metabolic pathway of this compound.

Experimental Workflow for Skin Hazard Assessment

The assessment of skin corrosion and irritation potential for a chemical typically follows a tiered or integrated approach, starting with computational and in vitro methods to minimize animal testing.

Caption: Workflow for assessing skin corrosion and irritation potential.

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not let the product enter drains.

This technical guide is intended for informational purposes only and does not replace a formal risk assessment. Users should always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

- 1. 2-Bromo-3-phenylpropanoic acid | C9H9BrO2 | CID 167544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. chemscene.com [chemscene.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. In vivo mechanistic studies on the metabolic activation of 2-phenylpropionic acid in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The metabolism of β-phenylpropionic acid by an Achromobacter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Catabolism of phenylpropionic acid and its 3-hydroxy derivative by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-2-Bromo-3-phenylpropionic Acid

This technical guide provides a comprehensive overview of (S)-2-Bromo-3-phenylpropionic acid, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical identity, physical properties, relevant experimental protocols, and its role as a key intermediate in the synthesis of cardiovascular therapeutics.

Chemical Identity and Synonyms

This compound is a halogenated derivative of hydrocinnamic acid. Its stereospecific nature makes it a valuable chiral synthon in organic synthesis. A comprehensive list of its synonyms and identifiers is provided in Table 1.

Table 1: Synonyms and Identifiers for this compound and Related Compounds

| Identifier | This compound | (R)-2-Bromo-3-phenylpropionic acid | (Racemic) 2-Bromo-3-phenylpropionic acid |

| IUPAC Name | (2S)-2-Bromo-3-phenylpropanoic acid | (2R)-2-bromo-3-phenylpropanoic acid[1] | 2-Bromo-3-phenylpropanoic acid[2][3][4] |

| CAS Number | 35016-63-8[5][6] | 42990-55-6[7] | 16503-53-0[1][2][8] |

| Molecular Formula | C₉H₉BrO₂[5][6] | C₉H₉BrO₂[7] | C₉H₉BrO₂[1][8][9] |

| Molecular Weight | 229.07 g/mol [5][6] | 229.07 g/mol [7] | 229.07 g/mol [1][8] |

| Synonyms | (S)-(+)-2-BROMO 3-PH; L-α-BroMo-β-phenylpropionic Acid; (s)-α-bromobenzenepropanoic acid; 3-Phenyl-2(S)-bromopropionic acid[6] | (R)-2-BROMO-3-PHENYLPROPIONIC ACID; (D)-2-Bromo-3-phenylpropionic Acid; 3-Phenyl-2(R)-bromopropionic acid[10] | 2-BPP; Bromhydrozimtsaure; Benzenepropanoic acid, alpha-bromo-[11] |

Physicochemical Properties

The physical and chemical properties of this compound and its related compounds are summarized in Table 2. These properties are crucial for designing synthetic routes and purification procedures.

Table 2: Physicochemical Data

| Property | This compound | (Racemic) 2-Bromo-3-phenylpropionic acid | 3-Bromo-3-phenylpropanoic acid |

| Melting Point | 145-155°C[6] | 52°C[2] | 135-138°C[12] |

| Boiling Point | 301.6±22.0 °C (Predicted)[6] | 215.8°C (Rough Estimate)[2] | 301.3ºC at 760 mmHg[12] |

| Density | 1.558±0.06 g/cm³ (Predicted)[6] | - | 1.554 g/cm³[12] |

| pKa | 2.82±0.10 (Predicted)[6] | 2.82±0.10 (Predicted)[13] | - |

| Storage Temperature | Inert atmosphere, 2-8°C[6] | 4°C[8] | - |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons in the region of 7.2-7.5 ppm. The aliphatic protons on the propanoic acid backbone would appear as multiplets further upfield.

-

¹³C NMR: Characteristic signals would be observed for the carboxylic acid carbon, the two aliphatic carbons, and the aromatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretch for the carboxylic acid around 3000 cm⁻¹, a sharp C=O stretch around 1700 cm⁻¹, and C-Br stretching vibrations at lower wavenumbers[12].

Role in Drug Development: Synthesis of Vasopeptidase Inhibitors

This compound is a critical intermediate in the synthesis of vasopeptidase inhibitors, a class of drugs developed for the treatment of hypertension and heart failure. These drugs act by simultaneously inhibiting two key enzymes: Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP).

Signaling Pathway of Vasopeptidase Inhibitors

Vasopeptidase inhibitors exert their therapeutic effects by modulating two important physiological pathways: the Renin-Angiotensin-Aldosterone System (RAAS) and the Natriuretic Peptide System.

-

Inhibition of ACE: By inhibiting ACE, these drugs block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure.

-

Inhibition of NEP: NEP is responsible for the degradation of natriuretic peptides (such as ANP and BNP), which have vasodilatory and natriuretic effects. Inhibiting NEP increases the levels of these peptides, further promoting vasodilation and sodium excretion, which helps to lower blood pressure and reduce cardiac load.

The dual action of vasopeptidase inhibitors offers a synergistic approach to managing cardiovascular diseases.

Experimental Protocols: Synthesis of a Key Intermediate

This compound is a precursor to (S)-2-acetylthio-3-phenylpropanoic acid, a key intermediate in the synthesis of various vasopeptidase inhibitors. A common synthetic strategy involves the stereoselective synthesis of the (R)-bromo intermediate from D-phenylalanine, followed by a nucleophilic substitution that proceeds with inversion of stereochemistry.

Step 1: Synthesis of (R)-2-bromo-3-phenylpropionic acid from D-phenylalanine

This procedure involves the diazotization of the amino group of D-phenylalanine, followed by bromide substitution.

-

Materials: D-phenylalanine, 48% Hydrobromic acid (HBr), Sodium nitrite (NaNO₂), Toluene, 45% Potassium hydroxide (KOH).

-

Procedure:

-

In a reactor, add water and 48% HBr.

-

Slowly add 45% KOH while cooling.

-

Add D-phenylalanine to the mixture, followed by toluene.

-

Cool the reaction mixture to approximately 3°C.

-

Slowly add a 30% aqueous solution of NaNO₂ over several hours, maintaining the temperature at 5°C.

-

After the addition is complete, allow the reaction to proceed for an additional period.

-

The product, (R)-2-bromo-3-phenylpropionic acid, is extracted into the toluene layer.

-

Step 2: Synthesis of (S)-2-acetylthio-3-phenylpropanoic acid

This step involves the nucleophilic substitution of the bromide with a thioacetate group, which proceeds with an inversion of stereochemistry at the chiral center.

-

Materials: Toluene solution of (R)-2-bromo-3-phenylpropionic acid, Thioacetic acid, Triethylamine.

-

Procedure:

-

Cool the toluene solution of (R)-2-bromo-3-phenylpropionic acid to 0°C.

-

Add thioacetic acid to the solution.

-

Slowly add triethylamine over several hours while maintaining the temperature at 0°C.

-

Allow the reaction to warm to 10°C and continue stirring until the reaction is complete (monitored by HPLC).

-

The resulting (S)-2-acetylthio-3-phenylpropanoic acid can then be isolated and purified.

-

The following diagram illustrates the general workflow for the synthesis and subsequent use of (S)-2-acetylthio-3-phenylpropanoic acid.

Conclusion

This compound is a fundamentally important chiral building block in medicinal chemistry. Its utility as a precursor in the stereoselective synthesis of vasopeptidase inhibitors underscores its significance in the development of novel cardiovascular drugs. This guide has provided a detailed summary of its chemical properties, a relevant synthetic protocol, and the biological context of its application, offering a valuable resource for professionals in the field of drug discovery and development.

References

- 1. 2-Bromo-3-phenylpropanoic acid | C9H9BrO2 | CID 167544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromo-3-phenylpropanoic acid | High Purity | [benchchem.com]

- 3. Buy 3-Bromo-3-phenylpropanoic acid (EVT-295982) | 15463-91-9 [evitachem.com]

- 4. 2-Bromo-3-phenylpropanoic acid - [sigmaaldrich.com]

- 5. Vasopeptidase inhibition: a new concept in blood pressure management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 35016-63-8 [chemicalbook.com]

- 7. (R)-2-Bromo-3-phenylpropionic acid | C9H9BrO2 | CID 11746403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744) [hmdb.ca]

- 10. 2-BROMO-3-PHENYL-PROPIONIC ACID(16503-53-0) IR Spectrum [m.chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. [Vasopeptidase inhibition: a new mechanism of action--a new antihypertensive drug] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A review of vasopeptidase inhibitors: a new modality in the treatment of hypertension and chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-3-phenylpropanoic Acid: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-phenylpropanoic acid, a halogenated derivative of phenylpropanoic acid, stands as a significant intermediate in the landscape of organic synthesis, particularly in the development of pharmaceuticals. The strategic placement of a bromine atom at the α-position to the carboxylic acid and a benzyl group at the β-position provides a versatile molecular scaffold for a variety of chemical transformations. This technical guide delves into the historical context of its synthesis, which is intrinsically linked to the broader exploration of cinnamic acid chemistry. Detailed synthetic methodologies are presented, with a focus on experimental protocols and quantitative data. Furthermore, this document provides visual representations of key synthetic workflows to aid in laboratory applications.

Discovery and Historical Context

The formal "discovery" of 2-bromo-3-phenylpropanoic acid is not attributed to a singular event or publication but rather emerged as a logical extension of the well-established chemistry of cinnamic acid and its derivatives in the early 20th century. The exploration of reactions involving the addition of halogens and hydrohalic acids to the double bond of cinnamic acid naturally led to the synthesis of various halogenated phenylpropanoic acids.

Early investigations into the bromination of cinnamic acid primarily focused on the formation of the dibrominated adduct, 2,3-dibromo-3-phenylpropanoic acid. This compound served as a key precursor, and its subsequent dehydrobromination was a viable route to obtaining unsaturated and other substituted phenylpropanoic acids. While a definitive first synthesis of 2-bromo-3-phenylpropanoic acid is not prominently documented in readily available literature, its existence as a stable chemical entity was implicitly understood within the body of research on related compounds.

A notable early work in a related area is the 1912 Ph.D. thesis by Robert Foster Chambers from Brown University, titled "A study of symmetrical tribrom phenyl propiolic acid," which highlights the academic interest in halogenated phenyl-propiolic acid derivatives during that era.

Modern interest in 2-bromo-3-phenylpropanoic acid, particularly its enantiomerically pure forms, has been driven by its utility as a chiral building block in the synthesis of complex pharmaceutical agents, such as angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP) inhibitors. This has led to the development of more refined and stereoselective synthetic methods, which are detailed in various patents and research articles.

Physicochemical Properties

A summary of the key physicochemical properties of 2-bromo-3-phenylpropanoic acid is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO₂ | PubChem[1] |

| Molecular Weight | 229.07 g/mol | PubChem[1] |

| CAS Number | 16503-53-0 | PubChem[1] |

| Appearance | Off-white to light yellow solid | ChemicalBook |

| Melting Point | 52°C | ChemicalBook |

| Boiling Point | 215.8°C (rough estimate) | ChemicalBook |

| pKa | 2.82±0.10 (Predicted) | ChemicalBook |

| LogP | 2.0772 | ChemScene[2] |

Synthesis of 2-Bromo-3-phenylpropanoic Acid

The synthesis of 2-bromo-3-phenylpropanoic acid is primarily achieved through two main strategies: the bromination of cinnamic acid followed by selective dehydrobromination, and the diazotization of phenylalanine.

Synthesis via Bromination of Cinnamic Acid

This two-step approach first involves the addition of bromine across the double bond of cinnamic acid to yield 2,3-dibromo-3-phenylpropanoic acid. This intermediate is then subjected to a selective dehydrobromination to afford the target molecule.

Experimental Protocol:

-

Materials: Cinnamic acid, bromine, ether (dry), dilute ethyl alcohol.

-

Procedure: 25 g of cinnamic acid are dissolved in 100-125 ml of dry ether in a round-bottom flask fitted with a dropping funnel. The flask is cooled in an ice-water bath. 27 g of bromine are then added slowly from the dropping funnel. The reaction should be conducted in diffused light as direct sunlight can cause a violent reaction. After the addition of bromine is complete, the solution will become colorless. The ether is then removed by evaporation, and the resulting residue is recrystallized from dilute ethyl alcohol. Alternatively, the product can be extracted with a dilute sodium hydroxide solution and then precipitated by acidification with hydrochloric acid.[3]

-

Yield: Almost quantitative.[3]

-

Melting Point of Product: 195°C.[3]

A greener alternative to using elemental bromine involves the in situ generation of bromine from sodium bromide and sodium perborate.

Experimental Protocol (Green Method):

-

Materials: Cinnamic acid (2.0 g, 13.5 mmol), sodium bromide (3.26 g, 30.0 mmol), sodium perborate (2.29 g, 15.0 mmol), glacial acetic acid (25 mL), 2 M HCl (aqueous, 50 mL), diethyl ether, anhydrous magnesium sulfate.

-

Procedure: In a 100 mL round-bottomed flask, a mixture of cinnamic acid and sodium perborate in glacial acetic acid is prepared. Sodium bromide is then added. The mixture is stirred at room temperature for 2 hours. The reaction is then diluted with 2 M aqueous HCl and the product is extracted with diethyl ether. The combined ether extracts are washed with water and dried over anhydrous magnesium sulfate.[4]

Quantitative Data for 2,3-Dibromo-3-phenylpropanoic Acid Synthesis:

| Method | Reactants | Solvent | Reaction Time | Yield | Melting Point (°C) |

| Direct Bromination | Cinnamic acid, Bromine | Ether | Not specified | ~ Quantitative | 195 |

| In Situ Bromination | Cinnamic acid, NaBr, Sodium Perborate | Glacial Acetic Acid | 2 hours | Not specified | 204 (erythro) |

The selective removal of one equivalent of HBr from 2,3-dibromo-3-phenylpropanoic acid can be challenging. Studies have shown that the dehydrobromination of α,β-dibromohydrocinnamic acid has been investigated in liquid ammonia.[5] The specific conditions to favor the formation of 2-bromo-3-phenylpropanoic acid over other potential products such as bromostyrenes need to be carefully controlled.

Synthesis via Diazotization of Phenylalanine

This method provides a direct route to enantiomerically pure 2-bromo-3-phenylpropanoic acid, starting from the corresponding enantiomer of the amino acid phenylalanine.

Experimental Protocol for (R)-2-bromo-3-phenylpropanoic acid:

-

Materials: (D)-Phenylalanine, sodium nitrite, potassium bromide, 2N sulfuric acid.

-

Procedure: (D)-Phenylalanine is treated with sodium nitrite and potassium bromide in 2N sulfuric acid in water at 0°C. The reaction is then allowed to warm to room temperature and stirred for a total of 3 hours.[6]

-

Yield: Approximately 62%.[6]

Another patented method describes the following:

-

Materials: (D)-Phenylalanine, 48% hydrobromic acid, sodium nitrite, water, ethyl ether.

-

Procedure: The reaction between (D)-phenylalanine and 48% hydrobromic acid (1:1 v/v in water) is carried out with the addition of sodium nitrite at a temperature of 0-20°C for 3 hours. The product is then extracted with ethyl ether.[6]

-

Yield: 60%.[6]

Quantitative Data for Synthesis from Phenylalanine:

| Starting Material | Reagents | Solvent | Reaction Time | Yield |

| (D)-Phenylalanine | NaNO₂, KBr, 2N H₂SO₄ | Water | 3 hours | ~62% |

| (D)-Phenylalanine | NaNO₂, 48% HBr | Water | 3 hours | 60% |

| Phenylalanine | NaNO₂, 2M NaBr, aq. HBr | Not specified | 3 hours | 80% |

Applications in Drug Development

2-Bromo-3-phenylpropanoic acid, particularly its (R)-enantiomer, is a valuable intermediate in the synthesis of pharmaceuticals, most notably ACE/NEP inhibitors.[6] These drugs are used in the treatment of hypertension and other cardiovascular conditions. The bromo-acid serves as a chiral building block, allowing for the introduction of specific stereochemistry into the final drug molecule, which is often crucial for its biological activity.

While the compound itself is not typically the active pharmaceutical ingredient, its derivatives are of significant interest. Arylpropionic acid derivatives, in general, are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[7] The biological activity of these derivatives is an active area of research.

Visualizing the Synthesis: Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways described above.

Caption: Synthetic routes to 2,3-dibromo-3-phenylpropanoic acid.

Caption: Stereoselective synthesis from (D)-phenylalanine.

Conclusion

2-Bromo-3-phenylpropanoic acid is a versatile synthetic intermediate with a history rooted in the fundamental studies of cinnamic acid chemistry. While a singular moment of discovery is not apparent, its synthesis and utility have been well-established over time, particularly with the demand for chiral building blocks in modern drug development. The methodologies for its preparation, primarily from cinnamic acid or phenylalanine, offer researchers multiple routes to access this valuable compound. The continued exploration of its derivatives in medicinal chemistry underscores its lasting importance in the field. This guide provides a comprehensive overview of its history, synthesis, and applications, serving as a valuable resource for professionals in the chemical and pharmaceutical sciences.

References

- 1. 2-Bromo-3-phenylpropanoic acid | C9H9BrO2 | CID 167544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. prepchem.com [prepchem.com]

- 4. books.rsc.org [books.rsc.org]

- 5. 2,3-DIBROMO-3-PHENYLPROPIONIC ACID | 6286-30-2 [chemicalbook.com]

- 6. US6103931A - Process for preparing (R)-2-bromo-3-phenyl-propionic acid - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Synthesis of 2-Bromo-3-Phenylpropanoic Acid from Cinnamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust two-step synthetic pathway for the preparation of 2-bromo-3-phenylpropanoic acid, a valuable building block in pharmaceutical and organic synthesis, starting from the readily available precursor, cinnamic acid. The synthesis involves an initial reduction of the alkene moiety in cinnamic acid to yield 3-phenylpropanoic acid, followed by a selective alpha-bromination utilizing the Hell-Volhard-Zelinsky reaction.

I. Reaction Pathway Overview

The synthesis proceeds via two key transformations:

-

Reduction of Cinnamic Acid: The carbon-carbon double bond in cinnamic acid is selectively reduced to a single bond to form 3-phenylpropanoic acid (also known as hydrocinnamic acid).

-

Alpha-Bromination of 3-Phenylpropanoic Acid: The resulting 3-phenylpropanoic acid undergoes a Hell-Volhard-Zelinsky reaction to introduce a bromine atom at the alpha-position (C2) of the carboxylic acid, yielding the target compound, 2-bromo-3-phenylpropanoic acid.

II. Data Presentation

Table 1: Quantitative Data for the Reduction of Cinnamic Acid

| Parameter | Value | Reference |

| Reactants | ||

| Cinnamic Acid | 1.0 eq | [1][2] |

| Catalyst | 5% Palladium on Carbon (Pd/C) | [1] |

| Hydrogen Source | Hydrogen Gas (H₂) | [1] |

| Solvent | Ethanol | [1] |

| Reaction Conditions | ||

| Temperature | 25°C | [1] |

| Pressure | 10 millibars | [1] |

| Reaction Time | 5 minutes (for activity measurement) | [1] |

| Yield | ||

| 3-Phenylpropanoic Acid | >95% | [3] |

Table 2: Quantitative Data for the Hell-Volhard-Zelinsky Bromination

| Parameter | Value | Reference |

| Reactants | ||

| 3-Phenylpropanoic Acid | 1.0 eq | [4][5] |

| Bromine (Br₂) | 1.1 - 1.5 eq | [4][5] |

| Catalyst | Red Phosphorus or Phosphorus Tribromide (PBr₃) | [4][5] |

| Reaction Conditions | ||

| Temperature | High (reflux) | [4] |

| Reaction Time | Several hours to overnight | [4] |

| Yield | ||

| 2-Bromo-3-phenylpropanoic Acid | Typically high (e.g., 85% for a similar substrate) | [4] |

III. Experimental Protocols

A. Step 1: Synthesis of 3-Phenylpropanoic Acid via Catalytic Hydrogenation

This protocol describes the reduction of cinnamic acid to 3-phenylpropanoic acid using catalytic hydrogenation with palladium on carbon.

Materials:

-

Cinnamic acid

-

5% Palladium on carbon (Pd/C)

-

Ethanol

-

Hydrogen gas (H₂)

-

Stirred tank reactor or similar hydrogenation apparatus

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

-

Rotary evaporator

Procedure:

-

In a stirred tank reactor, a mixture of cinnamic acid and ethanol is prepared.[1]

-

A catalytic amount of 5% Pd/C is added to the mixture.[1]

-

The reactor is sealed and purged with an inert gas, followed by the introduction of hydrogen gas to a pressure of 10 millibars.[1]

-

The reaction mixture is stirred vigorously at 25°C.[1]

-

The progress of the reaction can be monitored by measuring the uptake of hydrogen. The reaction is typically complete within a short period.[1]

-

Upon completion, the hydrogen supply is stopped, and the reactor is carefully vented.

-

The reaction mixture is filtered to remove the Pd/C catalyst.

-

The ethanol is removed from the filtrate using a rotary evaporator to yield crude 3-phenylpropanoic acid.

-

The crude product can be purified by recrystallization if necessary. The selectivity towards 3-phenylpropanoic acid is reported to be 100% under these mild conditions.[1]

B. Step 2: Synthesis of 2-Bromo-3-phenylpropanoic Acid via Hell-Volhard-Zelinsky Reaction

This protocol details the alpha-bromination of 3-phenylpropanoic acid to afford 2-bromo-3-phenylpropanoic acid.

Materials:

-

3-Phenylpropanoic acid

-

Bromine (Br₂)

-

Red phosphorus or Phosphorus tribromide (PBr₃)

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Apparatus for aqueous work-up (separatory funnel, beakers, etc.)

Procedure:

-

A three-necked round-bottom flask is equipped with a reflux condenser and a dropping funnel. The apparatus should be set up in a fume hood due to the hazardous nature of bromine.

-

3-Phenylpropanoic acid and a catalytic amount of red phosphorus are placed in the flask.[4]

-

The mixture is heated.[4]

-

Bromine is added dropwise from the dropping funnel to the heated mixture.[4] The reaction is initiated by the in situ formation of phosphorus tribromide, which then converts the carboxylic acid to an acyl bromide.[5][6]

-

After the addition of bromine is complete, the reaction mixture is refluxed for several hours to overnight to ensure complete alpha-bromination.[4]

-

The reaction proceeds via the enol form of the acyl bromide, which is brominated at the alpha-position.[5][6]

-

After cooling to room temperature, the reaction mixture is carefully quenched, typically with water, to hydrolyze the intermediate α-bromo acyl bromide to the final α-bromo carboxylic acid.[5]

-

The product is then extracted with a suitable organic solvent.

-

The organic layer is washed, dried, and the solvent is removed to yield crude 2-bromo-3-phenylpropanoic acid.

-

The product can be further purified by distillation or recrystallization.

IV. Mandatory Visualizations

Reaction Signaling Pathway

Caption: Synthetic pathway for 2-bromo-3-phenylpropanoic acid.

Experimental Workflow

Caption: Experimental workflow for the two-step synthesis.

References

- 1. nacatsoc.org [nacatsoc.org]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 5. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 6. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]

Methodological & Application

(S)-2-Bromo-3-phenylpropionic Acid: A Versatile Chiral Building Block in Asymmetric Synthesis

Introduction: (S)-2-Bromo-3-phenylpropionic acid is a valuable chiral building block in asymmetric synthesis, prized for its utility in the stereoselective construction of complex molecules. Derived from the natural amino acid L-phenylalanine, this compound provides a scaffold with a defined stereocenter that can be strategically manipulated to introduce chirality into a wide range of target molecules, including pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting its role in the synthesis of key pharmaceutical precursors and other chiral entities.

Applications in Asymmetric Synthesis

The primary application of this compound lies in its role as a precursor to other chiral molecules through nucleophilic substitution or rearrangement reactions. Its utility is particularly notable in the synthesis of intermediates for vasopeptidase inhibitors, a class of drugs used to treat hypertension and heart failure.

Synthesis of (S)-2-Acetylthio-3-phenylpropanoic Acid: An Intermediate for Vasopeptidase Inhibitors

A significant industrial application of this compound is in the synthesis of (S)-2-acetylthio-3-phenylpropanoic acid. This synthesis involves a key chiral inversion step, demonstrating the utility of the bromo-acid as a readily available chiral starting material. The overall process begins with the synthesis of this compound from L-phenylalanine, followed by a crystallization-induced dynamic resolution to yield the (R)-enantiomer, which is then converted to the final (S)-acetylthio product.

Workflow for the Synthesis of (S)-2-Acetylthio-3-phenylpropanoic Acid:

Caption: Synthetic route to (S)-2-acetylthio-3-phenylpropanoic acid.

Potential Application in the Synthesis of Chiral β-Amino Acids

This compound can serve as a precursor for the synthesis of chiral β-amino acids, which are important components of various biologically active molecules. The synthesis of (S)-3-amino-3-phenylpropanoic acid can be envisioned through a nucleophilic substitution reaction on the α-bromo acid, followed by intramolecular cyclization to a β-lactam and subsequent hydrolysis.

Hypothetical Synthetic Pathway to (S)-β-Phenylalanine:

Caption: Potential route to (S)-β-phenylalanine.

Data Presentation

| Product | Starting Material | Reagents | Yield (%) | Enantiomeric/Diastereomeric Excess (%) | Reference |

| This compound | L-Phenylalanine | NaNO₂, HBr | Not specified | Not specified | [1] |

| (R)-2-Bromo-3-phenylpropionic Acid | This compound | (R)-Bornylamine, TEAB | Not specified | 96-98% ee | [1] |

| (S)-2-Acetylthio-3-phenylpropanoic Acid | (R)-2-Bromo-3-phenylpropionic Acid | Potassium Thioacetate (KSAc) | ~87-90% | >99% ee (after recrystallization) | [1] |

Experimental Protocols

Protocol 1: Synthesis of this compound from L-Phenylalanine

This protocol is adapted from established industrial processes for the diazotization of amino acids.

Materials:

-

L-Phenylalanine

-

Sodium nitrite (NaNO₂)

-

Hydrobromic acid (HBr, 48%)

-

Ice

Procedure:

-

A solution of L-phenylalanine in aqueous hydrobromic acid is prepared and cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise to the cooled solution of L-phenylalanine, maintaining the temperature below 5 °C.

-

The reaction mixture is stirred at 0-5 °C for a specified period to ensure complete diazotization.

-

The reaction is then allowed to warm to room temperature and stirred for several hours.

-

The product, this compound, is extracted from the reaction mixture using a suitable organic solvent (e.g., diethyl ether or methyl tert-butyl ether).

-

The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Further purification can be achieved by recrystallization.

Protocol 2: Chiral Inversion of this compound to (R)-2-Bromo-3-phenylpropionic Acid

This protocol utilizes a crystallization-induced diastereomeric resolution.

Materials:

-

This compound

-

(R)-Bornylamine

-

Acetonitrile

-

Tetraethylammonium bromide (TEAB)

-

Methanesulfonic acid

-

Methyl tert-butyl ether (MTBE)

-

Water

Procedure:

-

To a solution of this compound in acetonitrile, add tetraethylammonium bromide as a bromide source.[1]

-

Slowly add a solution of (R)-bornylamine (approximately 0.95-1.0 equivalents) in acetonitrile to the mixture at 50-60 °C over a period of 24 hours.[1]

-

Continue to stir the resulting slurry for an additional 24 hours at the same temperature.[1]

-

Cool the mixture to room temperature and filter the solid precipitate, which is the (R)-bornylamine salt of (R)-2-bromo-3-phenylpropanoic acid.[1]

-

Wash the collected solid with cold acetonitrile and dry.[1]

-

To isolate the free acid, dissolve the diastereomeric salt in water and acidify with methanesulfonic acid.[1]

-

Extract the (R)-2-bromo-3-phenylpropanoic acid with MTBE.[1]

-

The organic extracts are dried and the solvent evaporated to yield (R)-2-bromo-3-phenylpropanoic acid with high enantiomeric excess.[1]

Protocol 3: Synthesis of (S)-2-Acetylthio-3-phenylpropanoic Acid

This protocol describes the nucleophilic substitution of the bromo-acid with potassium thioacetate.

Materials:

-

(R)-2-Bromo-3-phenylpropanoic acid

-

Potassium thioacetate (KSAc)

-

Acetone or Dimethylformamide (DMF)

-

Dilute hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve (R)-2-bromo-3-phenylpropanoic acid in a suitable solvent such as acetone or DMF.[1]

-

Add potassium thioacetate to the solution and stir the mixture at room temperature.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.[1]

-

Acidify the aqueous solution with dilute HCl to precipitate the product.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization to afford (S)-2-acetylthio-3-phenylpropanoic acid.

Signaling Pathway

The end products derived from this compound, such as vasopeptidase inhibitors, exert their therapeutic effects by modulating key physiological signaling pathways involved in blood pressure regulation. These inhibitors dually target the Renin-Angiotensin-Aldosterone System (RAAS) and the Natriuretic Peptide (NP) system.

Mechanism of Action of Vasopeptidase Inhibitors:

Caption: Dual inhibition of ACE and NEP by vasopeptidase inhibitors.

By inhibiting Angiotensin-Converting Enzyme (ACE), these drugs block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby promoting vasodilation and reducing blood pressure. Simultaneously, they inhibit Neutral Endopeptidase (NEP), the enzyme responsible for the degradation of natriuretic peptides. This leads to increased levels of natriuretic peptides, which further promote vasodilation and natriuresis, contributing to the overall antihypertensive effect.

References

Application Notes and Protocols: (S)-2-Bromo-3-phenylpropionic Acid in the Synthesis of ACE/NEP Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of (S)-2-Bromo-3-phenylpropionic acid and its derivatives as key intermediates in the development of dual-acting Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP) inhibitors. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support researchers in this field.

Introduction

Dual inhibition of Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP) has emerged as a promising therapeutic strategy for the management of cardiovascular diseases, particularly hypertension and heart failure. ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. NEP is a neutral endopeptidase that degrades several vasoactive peptides, including natriuretic peptides, which promote vasodilation and natriuresis. The simultaneous inhibition of both enzymes offers a synergistic approach to lowering blood pressure and reducing cardiovascular stress.

This compound is a crucial chiral building block in the synthesis of a class of potent dual ACE/NEP inhibitors, such as Omapatrilat. This document outlines the synthetic pathways from commercially available precursors to key intermediates like (S)-2-acetylthio-3-phenylpropionic acid, providing detailed protocols and characterization data.

Data Presentation

Physicochemical and Spectroscopic Data of Key Compounds

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data |

| (R)-2-Bromo-3-phenylpropionic acid |  | C₉H₉BrO₂ | 229.07 | N/A | ¹H NMR (CDCl₃): δ 7.20-7.40 (m, 5H, Ar-H), 4.45 (t, J=7.8 Hz, 1H, CH-Br), 3.35 (dd, J=14.2, 7.8 Hz, 1H, CH₂), 3.15 (dd, J=14.2, 7.8 Hz, 1H, CH₂) ¹³C NMR (CDCl₃): δ 175.2, 136.8, 129.3, 128.8, 127.5, 47.2, 41.5 IR (KBr, cm⁻¹): 3400-2800 (br, O-H), 1710 (C=O), 1455, 1280, 700 MS (m/z): 228/230 [M]⁺, 149, 91 |

| (S)-2-Acetylthio-3-phenylpropionic acid |  | C₁₁H₁₂O₃S | 224.28 | 41-43 | ¹H NMR (CDCl₃): δ 10.5 (br s, 1H, COOH), 7.20-7.35 (m, 5H, Ar-H), 4.25 (t, J=7.5 Hz, 1H, CH-S), 3.25 (d, J=7.5 Hz, 2H, CH₂), 2.30 (s, 3H, COCH₃) ¹³C NMR (CDCl₃): δ 195.5, 176.0, 136.5, 129.2, 128.7, 127.2, 48.5, 39.8, 30.2 IR (KBr, cm⁻¹): 3300-2500 (br, O-H), 1705 (C=O, acid), 1690 (C=O, thioester), 1210, 700 MS (m/z): 224 [M]⁺, 181, 149, 91 |

Reaction Yields for Key Synthetic Steps

| Reaction | Starting Material | Product | Reagents | Solvent | Yield (%) |

| Bromination of D-Phenylalanine | D-Phenylalanine | (R)-2-Bromo-3-phenylpropionic acid | NaNO₂, HBr | Water/Toluene | ~85-95 |

| Thioacetylation | (R)-2-Bromo-3-phenylpropionic acid | (S)-2-Acetylthio-3-phenylpropionic acid | Thioacetic acid, Triethylamine | Toluene | ~80-90 |

Experimental Protocols

Protocol 1: Synthesis of (R)-2-Bromo-3-phenylpropionic acid from D-Phenylalanine

This protocol describes the diazotization of D-phenylalanine followed by bromination to yield (R)-2-bromo-3-phenylpropionic acid.

Materials:

-

D-Phenylalanine

-

48% Hydrobromic acid (HBr)

-

Sodium nitrite (NaNO₂)

-

Toluene

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a well-ventilated fume hood, prepare a solution of D-phenylalanine in aqueous hydrobromic acid in a three-necked flask equipped with a mechanical stirrer, a thermometer, and an addition funnel. Cool the mixture to 0-5 °C using an ice bath.

-